(1R,6R)-1,6-dimethylcyclohex-3-ene-1-carboxylic acid
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Overview
Description
(1R,6R)-1,6-dimethylcyclohex-3-ene-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique structure, which includes a cyclohexene ring with two methyl groups and a carboxylic acid functional group. The stereochemistry of the compound is defined by the (1R,6R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-1,6-dimethylcyclohex-3-ene-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the enantioselective intermolecular [2+2] photocycloaddition reaction of cyclic enones with olefins. This reaction is typically catalyzed by a chiral Lewis acid complex, such as oxazaborolidine-AlBr3, which promotes the enantioselective formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(1R,6R)-1,6-dimethylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(1R,6R)-1,6-dimethylcyclohex-3-ene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (1R,6R)-1,6-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, influencing various biochemical processes. For example, it can inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
(1R,6R)-2-succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid: This compound shares a similar cyclohexene structure but differs in functional groups and stereochemistry.
(1R,6R)-6-hydroxy-2-succinylcyclohexa-2,4-diene-1-carboxylate: Another related compound with distinct functional groups and biological activities.
Uniqueness
(1R,6R)-1,6-dimethylcyclohex-3-ene-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both methyl groups and a carboxylic acid functional group
Properties
CAS No. |
421555-39-7 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(1R,6R)-1,6-dimethylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-7-5-3-4-6-9(7,2)8(10)11/h3-4,7H,5-6H2,1-2H3,(H,10,11)/t7-,9-/m1/s1 |
InChI Key |
QVQXLSDIQKXYIY-VXNVDRBHSA-N |
Isomeric SMILES |
C[C@@H]1CC=CC[C@@]1(C)C(=O)O |
Canonical SMILES |
CC1CC=CCC1(C)C(=O)O |
Origin of Product |
United States |
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